3-Fluoro-4-(2-furylmethoxy)aniline
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Overview
Description
3-Fluoro-4-(2-furylmethoxy)aniline is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Analysis
A theoretical study computed the spectroscopic properties of aniline family, including 3-chloro-4-fluoro-aniline, highlighting its pharmaceutical importance. The study employed quantum calculations and density functional theory to investigate the structural and spectroscopic properties, demonstrating the utility of computational strategies in predicting complex aniline precursor properties (Aziz et al., 2018).
Optical and Nonlinear Optical Properties
Research on 3-chloro 4-fluoro aniline (CFA) and 2-iodo aniline (IA) explored their linear and nonlinear optical properties, focusing on potential applications in optical devices. The study included Natural Bond Orbital (NBO) analysis, vibrational spectra investigation using FT-IR and FT-Raman analyses, and UV–vis spectral analysis. The research highlighted the significant third-order nonlinearity in IA, suggesting its potential as an optical limiter and its roles as therapeutic agents due to binding at active sites of target proteins (George et al., 2021).
Vibrational Spectra and Theoretical Analysis
The vibrational spectra and theoretical density functional theory computations were carried out for 4-chloro-3-(trifluoromethyl)aniline and related molecules. The study provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, shedding light on the structural and electronic properties influenced by substituent positions on aniline molecules (Revathi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-(furan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJYRSFKPHTQBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.